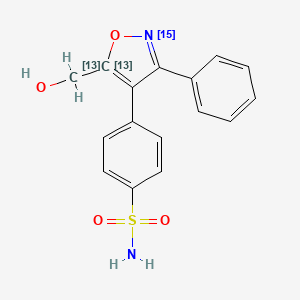

![molecular formula C6H12O6 B583905 D-[1-2H]Mannose CAS No. 288846-86-6](/img/structure/B583905.png)

D-[1-2H]Mannose

Vue d'ensemble

Description

Synthesis Analysis

D-Mannose can be chemically synthesized and biotransformed from D-fructose or D-glucose by using D-mannose isomerases, D-lyxose isomerases, and cellobiose 2-epimerase . Recent research on the biological production of D-mannose has been widely developed .Molecular Structure Analysis

D-Mannose is a C-2 epimer of D-glucose, which means it is a natural monosaccharide where the stereochemistry differs at the C-2 carbon .Chemical Reactions Analysis

D-Mannose is a part of normal human metabolism found within most diets. The mechanism of action is to prevent bacterial adherence to the uroepithelial cells . The D-mannose-based inhibitors can block uropathogenic Escherichia coli adhesion and invasion of the uroepithelial cells .Physical And Chemical Properties Analysis

D-Mannose is a C-2 epimer of D-glucose, which is a natural monosaccharide . It can be obtained from both plants and microorganisms .Applications De Recherche Scientifique

Food Industry

D-Mannose is valued in the food industry for its sweetness and low-calorie content, making it an attractive alternative to sucrose and glucose. It is used as a sweetener in various food products, contributing to the taste without the high caloric intake .

Medicine

In the medical field, D-Mannose is utilized for its potential health benefits. It has been shown to support the immune system , aid in the treatment of diabetes mellitus , assist with intestinal diseases , and prevent urinary tract infections . Its role in promoting insulin secretion and as a prebiotic highlights its therapeutic potential .

Cosmetic Industry

The cosmetic industry employs D-Mannose as an ingredient in products due to its nontoxic nature. It is used in formulations that require a natural sweetener or a compound with hydrating properties .

Food Additives

As a food additive, D-Mannose serves as a functional sugar . It is incorporated into various beverages and dietary supplements, providing sweetness with fewer calories and a lower glycemic index, which is beneficial for weight management and overall health .

Pharmaceutical Synthesis

D-Mannose is a starting material for synthesizing immunostimulatory agents , anti-tumor agents , vitamins , and D-mannitol . Its versatility in chemical reactions makes it a valuable resource for developing a wide range of pharmaceutical products .

Biotechnological Production

The biotechnological production of D-Mannose is an area of active research. Scientists are exploring enzymatic conversion methods to produce D-Mannose more efficiently, which could lead to more sustainable and cost-effective production processes .

Mécanisme D'action

Target of Action

D-[1-2H]Mannose, also known as (2R,5S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol, primarily targets uropathogenic Escherichia coli (E. coli) that invades urothelial cells and forms quiescent bacterial reservoirs . These bacteria are the major cause of urinary tract infections (UTIs), particularly in adult women .

Mode of Action

D-[1-2H]Mannose acts by inhibiting the adhesion of bacteria to the urothelium . It mimics urothelial barrier function by binding free D-mannose in the urine rather than proteins on the vesical cell’s surface . As a result, bacteria are trapped in the urinary flow and consequently eliminated by the urinary tract .

Biochemical Pathways

D-Mannose is transported into mammalian cells through facilitated diffusion by glucose transporters (GLUT). Once inside the cell, mannose is phosphorylated by hexokinase to produce mannose-6-phosphate . This process is part of the mannose metabolism pathway, which plays a crucial role in the formation of N-linked oligosaccharides of glycoproteins .

Result of Action

The primary result of D-Mannose’s action is the prevention of bacterial adhesion to the urothelium, thereby reducing the incidence of UTIs . This anti-adhesive effect of D-Mannose is particularly beneficial in managing recurrent UTIs, offering an alternative approach to antibiotic treatment .

Action Environment

The efficacy and stability of D-Mannose can be influenced by various environmental factors. For instance, regional differences in antibiotic resistance can impact the effectiveness of D-Mannose as an alternative treatment for UTIs . .

Safety and Hazards

Orientations Futures

D-Mannose represents a promising nonantibiotic prevention strategy. It is an inert monosaccharide that is metabolized and excreted in urine and acts by inhibiting bacterial adhesion to the uroepithelium . A simple sugar, D-Mannose has an important role in human metabolism through glycosylation of proteins .

Propriétés

IUPAC Name |

(2R,5S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2?,3-,4?,5?,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-QBVPYQBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@H](C(C([C@@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

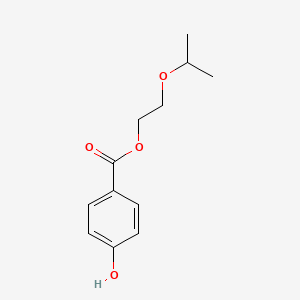

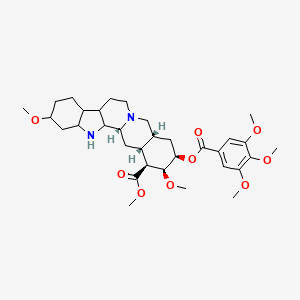

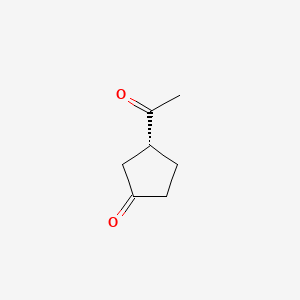

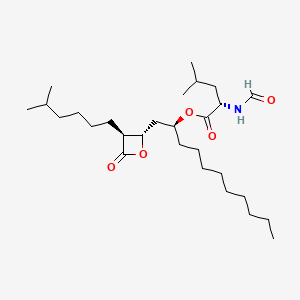

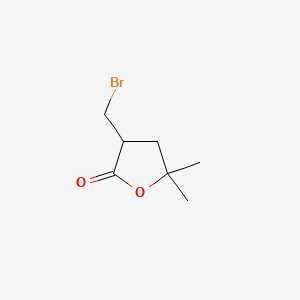

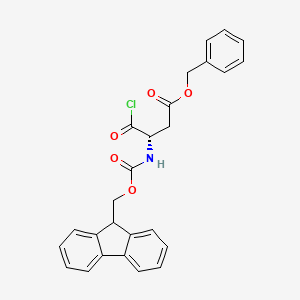

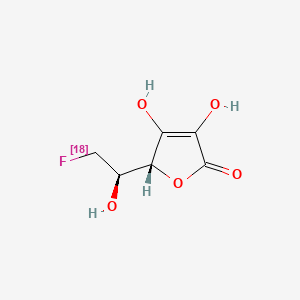

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.